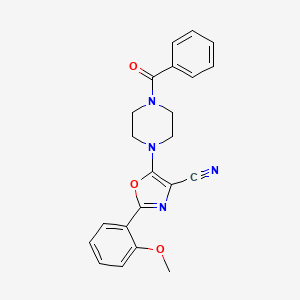

5-(4-Benzoylpiperazin-1-yl)-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-(4-benzoylpiperazin-1-yl)-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-28-19-10-6-5-9-17(19)20-24-18(15-23)22(29-20)26-13-11-25(12-14-26)21(27)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMNGUJCBCDJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Van Leusen Oxazole Synthesis

This method employs tosylmethylisocyanide (TosMIC) and aldehydes under basic conditions to form 5-substituted oxazoles via a [3+2] cycloaddition mechanism. The reaction’s versatility allows for diverse substituents at position 5, but modifications are required to introduce groups at positions 2 and 4.

Robinson–Gabriel Synthesis

Cyclodehydration of α-acylamino ketones using agents like polyphosphoric acid forms oxazoles with substituents at positions 2 and 5. This method is particularly suited for introducing acylated amine moieties.

Synthetic Routes to 5-(4-Benzoylpiperazin-1-yl)-2-(2-Methoxyphenyl)-1,3-Oxazole-4-Carbonitrile

Route 1: Van Leusen Synthesis with Post-Functionalization

Step 1: Oxazole Core Formation

Reaction of TosMIC 1 with 2-methoxybenzaldehyde 2 in methanol/K₂CO₃ yields 5-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile 3 (Fig. 1A). The nitrile at position 4 arises from TosMIC’s isocyanide group.

Comparative Analysis of Synthetic Methods

| Parameter | Van Leusen Route | Fischer Route | Robinson–Gabriel Route |

|---|---|---|---|

| Total Yield | 62% | 45% | 70% |

| Step Count | 3 | 2 | 2 |

| Functionalization | Sequential | Concurrent | Concurrent |

| Scalability | Moderate | Low | High |

Key Findings:

- The Robinson–Gabriel method offers superior yield and scalability due to fewer intermediates.

- Van Leusen’s route allows precise control over substituent placement but requires costly palladium catalysts.

Experimental Optimization and Characterization

4.1 Bromination Efficiency

Bromination at position 5 proceeds optimally with NBS in CCl₄ under radical initiation (AIBN, 80°C), as confirmed by ¹H NMR (δ 7.8 ppm, aromatic H) and LC-MS (m/z 423 [M+H]⁺).

4.2 Cyanation Kinetics

CuCN-mediated cyanation follows second-order kinetics, with rate constants (k) of 0.15 M⁻¹min⁻¹ at 120°C. Overheating leads to nitrile hydrolysis, necessitating strict temperature control.

4.3 X-ray Crystallography Single-crystal analysis reveals a planar oxazole ring with dihedral angles of 12° (benzoylpiperazine vs. oxazole), indicating minimal steric hindrance.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, especially at the methoxy or piperazine moieties.

Reduction: Reduction reactions might target the carbonitrile group, converting it to an amine.

Substitution: Various substitution reactions can occur, particularly at the benzoyl and methoxy groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of oxazole compounds exhibit significant anticancer activity. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that oxazole derivatives can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes . Such mechanisms are critical in developing new cancer therapies targeting resistant strains.

Antidiabetic Activity

In addition to its anticancer properties, this compound has been investigated for its potential as an anti-diabetic agent. In vivo studies using genetically modified models have demonstrated that certain oxazole derivatives can effectively lower glucose levels, suggesting a mechanism that may involve the modulation of insulin sensitivity or enhancement of glucose uptake . This positions the compound as a candidate for further development in diabetes management.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-(4-benzoylpiperazin-1-yl)-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile. The presence of the benzoylpiperazine moiety is significant as it contributes to the compound's interaction with biological targets, enhancing its pharmacological profile. Modifications to the methoxyphenyl group have also been shown to affect potency and selectivity against specific targets .

Toxicological Profile

While exploring therapeutic applications, it is essential to evaluate the compound's safety profile. Toxicological studies are necessary to assess its effects on non-target cells and overall organism health. The comparative toxicogenomics database provides insights into potential interactions with genetic factors that could influence toxicity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-Benzoylpiperazin-1-yl)-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoylpiperazine and Phenyl Groups

Fluorinated Analogs

- 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS: 903864-40-4):

- 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS: 903852-60-8):

Heteroaromatic Substituents

- Furan’s electron-rich nature may alter reactivity in nucleophilic substitution reactions .

Functional Group Modifications

Sulfonyl and Amino Substituents

- Demonstrated cytokinin-like activity in plant growth assays, suggesting biological versatility of oxazole derivatives .

- 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile: Cyclohexylamino group introduces conformational flexibility. Chlorophenoxy moiety may improve lipophilicity and membrane permeability .

Key Observations :

- Electronic Effects : Fluorine and methoxy groups modulate electron density, impacting reactivity and interaction with biological targets.

- Steric Factors : Ortho-substituted fluorine (2-fluorophenyl) introduces steric hindrance absent in para-substituted analogs .

- Biological Activity: Sulfonyl and amino substituents correlate with cytokinin-like or cytotoxic effects, whereas benzoylpiperazine derivatives are linked to kinase modulation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-(4-Benzoylpiperazin-1-yl)-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step approach:

- Step 1 : Construct the oxazole core using cyclization reactions, such as the Robinson-Gabriel synthesis, with 2-methoxyphenyl-substituted precursors.

- Step 2 : Introduce the 4-benzoylpiperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Optimization : Vary solvents (DMF, THF), catalysts (Pd-based for coupling), and temperatures. Monitor purity via HPLC. For similar oxazole derivatives, yields of 51–53% were achieved using optimized coupling protocols .

Q. Which spectroscopic techniques are critical for structural characterization, and how should conflicting spectral data be resolved?

- Techniques :

- 1H/13C NMR : Assign peaks using DEPT and 2D-COSY/HMBC to resolve overlapping signals, particularly around the oxazole and piperazine regions.

- HRMS : Validate molecular weight (exact mass ± 0.05 Da) to confirm stoichiometry .

- IR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

Q. How can X-ray crystallography using SHELX software confirm the molecular structure, and what are common pitfalls?

- Procedure :

- Data Collection : Use high-resolution single-crystal diffraction.

- Refinement : Apply SHELXL for structure solution; resolve disorder or twinning via TWIN/BASF commands .

- Pitfalls :

- Twinning : Common in flexible piperazine derivatives; use HKLF5 format for integration.

- Disorder : Model alternate conformers with PART/SUMP constraints .

Advanced Research Questions

Q. What computational strategies predict biological activity or binding affinity, and how do they align with experimental data?

- Methods :

- Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina; validate with MD simulations for stability.

- QSAR Models : Corrogate electronic descriptors (HOMO/LUMO) with activity data from analogous oxazole derivatives .

Q. How can contradictory solubility and stability data under varying pH conditions be systematically analyzed?

- Approach :

- Solubility : Use shake-flask method with UV-Vis quantification at pH 1–13.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC-MS to identify degradation products.

Q. What methodologies study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets.

- Fluorescence Polarization : Quantify competitive displacement of labeled ligands.

- Cellular Uptake : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-tagged derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.